molecular formula C13H18ClNO3 B12955873 Tert-butyl 2-chloro-5-(methoxymethyl)phenylcarbamate

Tert-butyl 2-chloro-5-(methoxymethyl)phenylcarbamate

Katalognummer: B12955873
Molekulargewicht: 271.74 g/mol
InChI-Schlüssel: CCZAPVOMBLUVSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (2-chloro-5-(methoxymethyl)phenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and a methoxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-chloro-5-(methoxymethyl)phenyl)carbamate typically involves the reaction of 2-chloro-5-(methoxymethyl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 0°C

    Reaction Time: 1-2 hours

Industrial Production Methods

Industrial production methods for tert-Butyl (2-chloro-5-(methoxymethyl)phenyl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (2-chloro-5-(methoxymethyl)phenyl)carbamate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in aqueous or organic solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl carbamates

    Oxidation: Aldehydes or carboxylic acids

    Hydrolysis: 2-chloro-5-(methoxymethyl)aniline and carbon dioxide

Wissenschaftliche Forschungsanwendungen

tert-Butyl (2-chloro-5-(methoxymethyl)phenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of tert-Butyl (2-chloro-5-(methoxymethyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The chloro and methoxymethyl groups may contribute to the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-Butyl carbamate: Lacks the chloro and methoxymethyl groups, making it less specific in its interactions.

    2-chloro-5-(methoxymethyl)aniline: Lacks the carbamate group, reducing its potential as an enzyme inhibitor.

    tert-Butyl (2-chloro-5-methylphenyl)carbamate: Similar structure but lacks the methoxymethyl group, which may affect its binding properties.

Uniqueness

tert-Butyl (2-chloro-5-(methoxymethyl)phenyl)carbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro and methoxymethyl groups enhances its potential as a selective inhibitor or ligand in various applications.

Eigenschaften

Molekularformel

C13H18ClNO3

Molekulargewicht

271.74 g/mol

IUPAC-Name

tert-butyl N-[2-chloro-5-(methoxymethyl)phenyl]carbamate

InChI

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(16)15-11-7-9(8-17-4)5-6-10(11)14/h5-7H,8H2,1-4H3,(H,15,16)

InChI-Schlüssel

CCZAPVOMBLUVSH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)COC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.